Ranbezolid was developed by Ranbaxy Laboratories and has been classified as a second-generation oxazolidinone antibiotic. Its chemical structure features a piperazinyl-phenyl-oxazolidinone core, which is modified with various substituents to enhance its antibacterial properties. The compound is designated with the identifier RBx 7644 in research contexts .
The synthesis of ranbezolid involves several key steps, typically starting from readily available precursors. The process includes:
Technical details indicate that ranbezolid can be synthesized through multi-step reactions involving coupling reactions and cyclization techniques, which yield the desired antibiotic with high purity .
Ranbezolid's molecular formula is C₁₈H₂₁N₃O₃S, with a molecular weight of approximately 357.44 g/mol. The structural representation includes:
The three-dimensional structure facilitates binding to bacterial ribosomes, inhibiting protein synthesis effectively .
Ranbezolid undergoes various chemical reactions that are pivotal in determining its activity:
In vitro studies have demonstrated that ranbezolid exhibits significant bactericidal activity against both aerobic and anaerobic bacteria, with minimum inhibitory concentrations determined through standardized methods .
The mechanism by which ranbezolid exerts its antibacterial effects involves:
Ranbezolid exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications .
Ranbezolid's primary application lies in its use as an antibiotic for treating serious infections caused by resistant Gram-positive bacteria. Its potential uses include:
Recent studies have also explored its synergistic effects when combined with other agents, enhancing its efficacy against biofilms formed by resistant bacteria .
Ranbezolid belongs to the oxazolidinone class of synthetic antibacterial agents, which exert their primary activity by inhibiting bacterial protein synthesis. Specifically, Ranbezolid binds to the 23S ribosomal RNA (rRNA) of the 50S ribosomal subunit, preventing the formation of the initiation complex required for translation. This disruption occurs at an early stage by interfering with the placement of the initiator N-formyl-methionyl-tRNA (fMet-tRNA) at the peptidyl-tRNA center (P-site) of the ribosome, thereby stalling the initiation of protein synthesis [1] [2] [6]. Molecular modeling studies using the Escherichia coli 50S ribosomal subunit (PDB ID: 2AW4) reveal that Ranbezolid occupies a binding site overlapping with those of chloramphenicol and lincomycin. Its nitrofuran ring extends toward nucleotides C2507, G2583, and U2584, with the nitro group forming a critical hydrogen bond to the base of G2583. This interaction results in a theoretical binding affinity (total score) of 6.9, higher than linezolid’s score of 5.2, explaining Ranbezolid’s enhanced ribosomal inhibition [1] [2]. In vitro translation assays using bacterial and mammalian ribosomes confirm that Ranbezolid selectively inhibits bacterial protein synthesis (50% inhibitory concentration [IC₅₀] = 0.1–0.5 µg/mL) without affecting mammalian ribosomes, underscoring its target specificity [1] [6].
Table 1: Molecular Docking Analysis of Ranbezolid and Linezolid with the 50S Ribosomal Subunit
| Parameter | Ranbezolid | Linezolid |
|---|---|---|
| Total Binding Score | 6.9 | 5.2 |
| Key Interactions | H-bond: Nitro group with G2583 | Hydrophobic interactions with U2584 |
| Target Nucleotides | C2507, G2583, U2584 | C2507, U2584 |
Beyond ribosomal targeting, Ranbezolid uniquely disrupts cell wall and lipid biosynthesis pathways in staphylococci, particularly Staphylococcus epidermidis. Macromolecular synthesis assays using radiolabeled precursors demonstrate that Ranbezolid inhibits the incorporation of [³H]N-acetylglucosamine (a cell wall precursor) and [¹⁴C]acetate (a lipid precursor) into nascent macromolecules. In S. epidermidis ATCC 23760, Ranbezolid reduces cell wall synthesis by 60–70% and lipid synthesis by 40–50% at concentrations equivalent to its minimum inhibitory concentration (MIC: 0.25–8 µg/mL). This dual inhibition is not observed with linezolid, which primarily affects protein synthesis alone [1] [3] [6]. The exact mechanism remains incompletely elucidated but is attributed to secondary metabolic perturbations linked to the nitrofuran moiety. This disruption compromises structural integrity, enhancing bacterial susceptibility to osmotic stress and immune responses [1] [6].
Table 2: Impact of Ranbezolid on Macromolecular Synthesis in Staphylococcus epidermidis
| Macromolecule | Radiolabeled Precursor | % Inhibition by Ranbezolid (at 1× MIC) |
|---|---|---|
| Protein | [¹⁴C]isoleucine | 85–90% |
| Cell Wall | [³H]N-acetylglucosamine | 60–70% |
| Lipids | [¹⁴C]acetate | 40–50% |
| DNA/RNA | [³H]thymidine/[³H]uridine | <10% |
Ranbezolid exhibits dose-dependent effects on membrane integrity in staphylococci. Studies using the BacLight fluorescence assay—which differentiates intact and compromised membranes via Syto 9 (green, intact) and propidium iodide (red, damaged) staining—show that Ranbezolid at concentrations ≥8 µg/mL causes significant membrane disruption in S. epidermidis and Staphylococcus aureus. After 30 minutes of exposure, 70–80% of S. epidermidis cells display membrane damage, compared to only 10–20% with linezolid. This effect correlates with leakage of intracellular contents and reduced cell viability, particularly in biofilms where membrane integrity is critical for extracellular polymeric substance (EPS) stability [1] [2] [6]. The membrane disruption is likely secondary to inhibition of lipid biosynthesis, depleting components essential for membrane fluidity and barrier function. Notably, this property enhances Ranbezolid’s efficacy against slime-producing (biofilm-forming) staphylococci, as compromised membranes facilitate deeper antibiotic penetration [4] [6].
Ranbezolid’s nitrofuran ring enables a dual-target mechanism distinct from other oxazolidinones. In addition to ribosomal binding, the nitro group undergoes enzymatic reduction in bacterial cells, generating reactive intermediates (e.g., nitroso radicals) that interfere with essential oxidoreductases involved in energy metabolism. This redox cycling disrupts bacterial respiration and depletes intracellular ATP, particularly in anaerobic pathogens like Bacteroides fragilis [3] [5] [6]. This dual action broadens Ranbezolid’s spectrum to include gram-negative anaerobes (MIC₉₀ = 0.5 µg/mL) and mycobacteria, where conventional oxazolidinones like linezolid exhibit limited activity. For example, against the B. fragilis group, Ranbezolid’s MIC₉₀ (0.125 µg/mL) is 32-fold lower than linezolid’s (4 µg/mL) [3] [5]. Structural-activity relationship (SAR) studies confirm that replacing the nitrofuran ring with non-nitrated heterocycles abolishes anaerobic activity, validating the nitro group’s role in oxidoreductase interference [3] [6].
Ranbezolid displays strain-dependent bactericidal or bacteriostatic activity. Time-kill kinetics assays reveal bactericidal effects (≥3-log₁₀ reduction in colony-forming units [CFU]/mL) against S. epidermidis within 24 hours at 4–8× MIC, with complete eradication achieved by 30 hours. In contrast, against S. aureus and most gram-positive aerobes, it is bacteriostatic (≤1-log₁₀ CFU/mL reduction), similar to linezolid [1] [2] [5]. This bactericidal activity in S. epidermidis correlates with its combined inhibition of protein synthesis, cell wall assembly, and membrane integrity. For anaerobic bacteria, Ranbezolid is uniformly bactericidal, reducing Clostridium difficile viability by 99.9% at 2× MIC after 48 hours [5] [6]. Against biofilms, Ranbezolid achieves minimum biofilm eradication concentrations (MBEC) at 4× MIC for S. epidermidis and MRSA, outperforming linezolid (MBEC >16× MIC) due to enhanced penetration and membrane disruption [4] [7].
Table 3: Bactericidal Activity of Ranbezolid Against Key Pathogens
| Bacterial Strain | Effect | Reduction in Viability (log₁₀ CFU/mL) | Time to Eradication |
|---|---|---|---|
| Staphylococcus epidermidis | Bactericidal | ≥3.0 | 24–30 hours |
| Staphylococcus aureus | Bacteriostatic | ≤1.0 | Not achieved |
| Clostridium difficile | Bactericidal | ≥3.0 | 48 hours |
| Bacteroides fragilis | Bactericidal | ≥3.0 | 24 hours |
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